3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione” is a chemical compound with the CAS Number: 869716-10-9 . It has a molecular weight of 234.3 . The IUPAC name for this compound is 5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,3,4-oxadiazole-2-thiol .
Synthesis Analysis
The synthesis of a similar compound, 3-{5-[(4,6-dichloro-1,3,5-triazin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one, was reported in a study . The compound was obtained by the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one .Molecular Structure Analysis
The molecular structure of this compound can be elucidated based on IR, 1H NMR, 13C NMR, 19F NMR spectroscopy, and elemental analysis .Chemical Reactions Analysis
The compound has been used as an intermediate in the synthesis of various substituted piperazines and piperidines .Physical And Chemical Properties Analysis
The compound has a melting point of 181-182°C . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial potential. Researchers synthesized derivatives by incorporating a 1,3,5-triazine moiety into the structure. These derivatives were tested against various bacterial strains (including Gram-positive and Gram-negative bacteria) and fungal species. Some of the novel s-triazines exhibited noteworthy activity in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, making them potential leads for further drug discovery studies .
Antifungal Properties
Compound 5d, a derivative of our target compound, demonstrated prominent antifungal activity against several tested fungi. Its broad-spectrum bioactivity suggests potential applications in combating fungal infections .
Inhibition of Plant Pathogens
Preliminary bioassays revealed that certain derivatives exhibited moderate inhibition activity against plant pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. Compound 5b, for instance, showed an inhibition rate above 85% against Botrytis cinerea and Rhizoctonia solani .
Indole Derivatives
Researchers have explored the synthesis of novel indole derivatives containing double 1,3,4-oxadiazole moieties. These compounds were screened for antibacterial activity against Ralstonia solanacearum (Rs) and Xanthomonas oryzae pvoryzae (Xoo) in vitro .
Medicinal Chemistry
Given the rise of multi-drug-resistant microbial pathogens, novel chemical entities are crucial. The incorporation of 1,3,5-triazines, such as our compound, offers a distinct class of antimicrobial agents. Medicinal chemists continue to explore these heterocycles for their pharmacological properties .
Structural Elucidation
All final compounds undergo structural elucidation using techniques like IR spectroscopy, 1H NMR, 13C NMR, and elemental analysis. These analyses confirm the compound’s structure and aid in understanding its properties .
Mechanism of Action
Target of Action
The compound “3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione” has been reported to have antimicrobial properties . The primary targets of this compound are likely to be key proteins or enzymes in the microbial organisms.
Mode of Action
Given its antimicrobial properties, it is likely that it interacts with its targets in a way that inhibits the growth or survival of the microbial organisms .
Biochemical Pathways
Given its antimicrobial properties, it is likely that it affects pathways critical to the growth or survival of the microbial organisms .
Result of Action
The compound has been reported to have noteworthy activity against bacterial and fungal strains, indicating potential leads for further drug discovery study . .
properties
IUPAC Name |
5-[(1,1-dioxothiolan-3-yl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S2/c10-14(11)2-1-5(4-14)3-6-8-9-7(13)12-6/h5H,1-4H2,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTGICFDWDTKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CC2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.